molecular formula C12H12N2O6 B14586736 N-(4-Formamidobenzoyl)-L-aspartic acid CAS No. 61137-27-7

N-(4-Formamidobenzoyl)-L-aspartic acid

Cat. No.: B14586736
CAS No.: 61137-27-7
M. Wt: 280.23 g/mol
InChI Key: NIPAFLUCNPCGJB-VIFPVBQESA-N
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Description

N-(4-Formamidobenzoyl)-L-aspartic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a formamide group attached to a benzoyl moiety, which is further linked to an L-aspartic acid backbone. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Formamidobenzoyl)-L-aspartic acid typically involves a multi-step process. One common method starts with the protection of the amino group of L-aspartic acid, followed by the introduction of the benzoyl group through an acylation reaction. The formamide group is then introduced via a formylation reaction. The final step involves deprotection to yield the desired compound. The reaction conditions often require the use of specific reagents such as acyl chlorides, formic acid, and protecting groups like tert-butoxycarbonyl (Boc).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-Formamidobenzoyl)-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The formamide group can be oxidized to form a carboxylic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(4-Carboxybenzoyl)-L-aspartic acid.

    Reduction: Formation of N-(4-Benzylbenzoyl)-L-aspartic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Formamidobenzoyl)-L-aspartic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(4-Formamidobenzoyl)-L-aspartic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzoyl moiety can interact with hydrophobic pockets in proteins, potentially inhibiting their activity. The L-aspartic acid backbone allows for interactions with enzymes and receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

N-(4-Formamidobenzoyl)-L-aspartic acid can be compared with other similar compounds such as:

    N-(4-Formamidobenzoyl)-L-glutamic acid: Similar structure but with a glutamic acid backbone, which may alter its biological activity.

    N-(4-Formamidobenzoyl)-L-alanine:

    N-(4-Formamidobenzoyl)-L-phenylalanine: Incorporates a phenylalanine backbone, which can influence its interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and the L-aspartic acid backbone, which imparts distinct chemical and biological properties.

Properties

CAS No.

61137-27-7

Molecular Formula

C12H12N2O6

Molecular Weight

280.23 g/mol

IUPAC Name

(2S)-2-[(4-formamidobenzoyl)amino]butanedioic acid

InChI

InChI=1S/C12H12N2O6/c15-6-13-8-3-1-7(2-4-8)11(18)14-9(12(19)20)5-10(16)17/h1-4,6,9H,5H2,(H,13,15)(H,14,18)(H,16,17)(H,19,20)/t9-/m0/s1

InChI Key

NIPAFLUCNPCGJB-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NC=O

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NC=O

Origin of Product

United States

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